molecular formula C8H10N2O2 B2566261 2-Methyl-4-(oxetan-3-yloxy)pyrimidine CAS No. 2202260-84-0

2-Methyl-4-(oxetan-3-yloxy)pyrimidine

Cat. No. B2566261
CAS RN: 2202260-84-0
M. Wt: 166.18
InChI Key: DFRWVFGEFZHUIV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-Methyl-4-(oxetan-3-yloxy)pyrimidine” is a chemical compound that belongs to the class of pyrimidines . Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .


Synthesis Analysis

The synthesis of pyrimidines involves various methods . One method involves an oxidative annulation involving anilines, aryl ketones, and DMSO as a methine (=CH−) equivalent promoted by K2S2O8 . Another method involves a ZnCl2-catalyzed three-component coupling reaction from functionalized enamines, triethyl orthoformate, and ammonium acetate .

Scientific Research Applications

Antitumor Activities

Researchers have synthesized and evaluated a series of compounds, including pyrimidine derivatives, for their antitumor activities. For instance, a novel series of 2-amino-4-oxo-6-substituted pyrrolo[2,3-d]pyrimidines were designed targeting both thymidylate and purine nucleotide biosynthesis. These compounds exhibited micromolar to submicromolar antiproliferative potencies against various tumor cell lines, indicating their potential as multitargeted antifolate agents for cancer therapy (Liu et al., 2015).

DNA Interaction

The interaction of pyrimidine derivatives with DNA has been studied, revealing mechanisms through which these compounds could potentially influence biological processes. One study focused on a hydrochloric acid salt of 2-methyl-3-chloro-9-hydroxy-4H-pyrido[1,2-a]pyrimidine-4-one, demonstrating its ability to interact with DNA by a groove mode of binding. Such findings suggest the application of these compounds in studying DNA interactions and potentially in the development of therapeutic agents (Zhang et al., 2013).

Synthesis of Biologically Active Heterocyclic Compounds

Pyrimidine and its derivatives serve as key intermediates in the synthesis of a wide range of biologically active heterocyclic compounds. Their modification and synthesis have led to the development of molecules with potential therapeutic applications, including anti-plasmodial and antibacterial activities. For instance, the facile synthesis of N’-(anthracen-9(10H)-ylidene)-4-(4-hydrophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carbohydrazide and its derivatives demonstrates the utility of pyrimidine scaffolds in drug design (Ajani et al., 2019).

Future Directions

Pyrimidines, including “2-Methyl-4-(oxetan-3-yloxy)pyrimidine”, are considered promising compounds due to their outstanding activity and their mode of action which is different from other fungicides . With the increasing evolution of pesticide resistance, new pyrimidinamine derivatives are being explored . This suggests that there is potential for future research and development in this area.

properties

IUPAC Name

2-methyl-4-(oxetan-3-yloxy)pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O2/c1-6-9-3-2-8(10-6)12-7-4-11-5-7/h2-3,7H,4-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFRWVFGEFZHUIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC(=N1)OC2COC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.